molecular formula C24H23ClFN5O3 B3003060 2-(4-chlorophenoxy)-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylpropanamide CAS No. 922059-83-4

2-(4-chlorophenoxy)-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylpropanamide

Cat. No. B3003060
M. Wt: 483.93
InChI Key: ZQRYJJXAOOPMCX-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylpropanamide is a useful research compound. Its molecular formula is C24H23ClFN5O3 and its molecular weight is 483.93. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenoxy)-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenoxy)-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

The chemical compound has been utilized in the synthesis of novel pyrazolopyrimidines derivatives, which exhibit potential as anticancer and anti-5-lipoxygenase agents. This synthesis involves a single-step condensation of carboxamide with aromatic aldehydes and has demonstrated significant cytotoxic activities against specific cancer cell lines, as well as inhibition of 5-lipoxygenase, an enzyme involved in inflammatory processes (Rahmouni et al., 2016).

Synthesis of Substituted Pyrimidines

Another application is in the synthesis of 2-substituted pyrimidines, which bear significance in pharmaceutical chemistry due to their potential medicinal properties. The process involves the reduction and subsequent condensation of related pyrazole carboxylates (Ochi & Miyasaka, 1983).

Enzymatic Activity Enhancement

The compound has been used to synthesize derivatives that positively impact the reactivity of enzymes like cellobiase. This involves preparing and reacting acid hydrazide derivatives of the compound with various reagents to obtain pyrazolopyrimidin-4-ones with enhanced enzymatic activities (Abd & Awas, 2008).

Role in Phosphodiesterase Inhibition

A specific derivative has been identified as a potent and selective inhibitor of phosphodiesterase 9 (PDE9), showing potential in the treatment of Alzheimer's disease. This application highlights the compound's role in neurodegenerative disease research (Wunder et al., 2005).

Antimicrobial and Anticancer Agents

Derivatives of this compound have been synthesized for their antimicrobial and anticancer activities. These derivatives have demonstrated higher efficacy in inhibiting cancer cell growth compared to reference drugs, highlighting their potential in cancer therapy (Hafez et al., 2016).

Antioxidant Activity

Some derivatives have shown antioxidant activities nearly equivalent to ascorbic acid, suggesting potential use in combating oxidative stress-related diseases (El‐Mekabaty, 2015).

Antimicrobial Synthesis

The compound has been used in the synthesis of thiazolidine derivatives with notable antimicrobial properties, underlining its importance in developing new antimicrobial agents (Patel et al., 2009).

Heterocyclic Synthesis

It also plays a role in the synthesis of various heterocyclic compounds, such as pyrazolopyrimidines and pyrazolopyridines, which are key structures in many pharmacologically active molecules (Harb et al., 2005).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-[5-[(4-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClFN5O3/c1-24(2,34-19-9-5-17(25)6-10-19)23(33)27-11-12-31-21-20(13-29-31)22(32)30(15-28-21)14-16-3-7-18(26)8-4-16/h3-10,13,15H,11-12,14H2,1-2H3,(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQRYJJXAOOPMCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=C(C=C3)F)OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClFN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylpropanamide

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